6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

Melanoma biomarker Tumor marker comparison Metastasis detection

Melanoma researchers face a critical gap: conventional markers 5-S-CD and LD cannot distinguish metastatic from non-metastatic disease. 6H5MI2C is the only eumelanin-pathway metabolite proven to achieve this discrimination with statistical significance. • Differentiates metastatic (stages III-IV) from non-metastatic (stages 0-II) melanoma; isomer 5H6MI2C fails this test. • Normal plasma threshold <1.04 ng/mL; metastatic >1.75 ng/mL provides actionable cut-points for LC-MS/MS assay development. • 100% melanocyte-dependent-absent in albino models-enabling unambiguous readout in gene therapy and ablation-reconstitution studies. Supplied with ≥97% purity (HPLC/NMR verified), suitable as calibrator for quantitative biomarker panels. Bulk quantities available.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 2638-99-5
Cat. No. B1218525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid
CAS2638-99-5
Synonyms5-methoxy-6-hydroxyindole-2-carboxylic acid
6-HMICA
6-hydroxy-5-methoxy-2-indolecarboxylic acid
6-hydroxy-5-methoxy-2-indolylcarboxylic acid
6-hydroxy-5-methoxyindole-2-carboxylic acid
6H5MI2C
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O
InChIInChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14)
InChIKeyOOOLUJRYYOCWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-5-methoxy-1H-indole-2-carboxylic Acid (CAS 2638-99-5): Procuring a High-Specificity Eumelanin Biomarker and Synthetic Indole Scaffold


6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid (6H5MI2C; C₁₀H₉NO₄; MW 207.18) is a naturally occurring indolecarboxylic acid derivative belonging to the eumelanin precursor metabolite class [1]. It was first identified in melanotic urine as a positional isomer of 5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C) in 1967 [2], and has since been established as a quantifiable serum and urinary biomarker for melanocyte activity and malignant melanoma progression [3]. The compound is synthesized endogenously via catechol-O-methyltransferase-mediated O-methylation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) within the melanin biosynthetic pathway [4], and can also be prepared synthetically via debenzylation of commercially available O-benzyl derivatives or through diazomethane methylation followed by alkaline hydrolysis [5].

Why 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic Acid Cannot Be Replaced by Its Positional Isomer 5H6MI2C or Pheomelanin Marker 5-S-CD


6H5MI2C occupies a structurally and functionally non-substitutable niche among melanin-related indole metabolites. Its positional isomer 5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C) shares the same molecular formula but differs in the position of the hydroxyl and methoxy substituents on the indole ring. This seemingly minor difference produces divergent biomarker performance: while 6H5MI2C distinguishes metastatic from non-metastatic melanoma with statistical significance, 5H6MI2C does not [1]. Similarly, the widely used pheomelanin marker 5-S-cysteinyldopa (5-S-CD) belongs to an entirely different melanin sub-pathway and exhibits different specificity profiles—normal 5-S-CD levels are observed in melanoma patients both with and without metastasis, whereas normal 6H5MI2C plasma levels are found exclusively in metastasis-free individuals [2]. Lactate dehydrogenase (LD), a conventional tumor marker, also lacks the melanocyte-lineage specificity inherent to 6H5MI2C and fails to differentiate metastatic from non-metastatic melanoma in head-to-head comparison [3]. Generic substitution with any of these alternatives would compromise either the mechanistic specificity (eumelanin vs. pheomelanin pathway) or the discriminatory power (metastatic vs. non-metastatic) required for rigorous biomarker research and diagnostic assay development.

Quantitative Differentiation Evidence for 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic Acid Against Closest Comparators


Serum 6H5MI2C Uniquely Discriminates Metastatic from Non-Metastatic Melanoma Whereas 5-S-CD and LD Do Not

In a three-marker head-to-head comparison involving 63 malignant melanoma patients, only serum 6H5MI2C was significantly elevated in the metastatic group (stages III and IV) compared to the non-metastatic group (stages 0 to II), while neither 5-S-CD nor lactate dehydrogenase (LD) showed a significant elevation. At a cut-off level of 1.00 ng/mL, 6H5MI2C demonstrated higher sensitivity for detecting metastatic MM than both 5-S-CD and LD [1]. This establishes 6H5MI2C as the only marker among the three that statistically differentiates metastasis status in this cohort.

Melanoma biomarker Tumor marker comparison Metastasis detection

6H5MI2C Outperforms Its Positional Isomer 5H6MI2C in Distinguishing Metastatic from Non-Metastatic Melanoma by LC-MS/MS

Using a newly developed stable isotope dilution LC-MS/MS method applied to serum samples from 81 malignant melanoma patients, serum 6H5MI2C levels were found to be significantly elevated in patients with metastatic MM compared to those with non-metastatic MM. Critically, the positional isomer 5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C), measured simultaneously by the same method, did not show a comparable significant difference between metastatic and non-metastatic groups [1]. This isomer-specific differential performance is not predictable from chemical structure alone and must be empirically verified, making the procurement of authenticated 6H5MI2C (rather than the isomer mixture or incorrect isomer) essential for reproducible biomarker measurement.

Isomer specificity LC-MS/MS biomarker Indole metabolite

Plasma 6H5MI2C Demonstrates Superior Metastasis Specificity Over 5-S-CD: Zero False-Negative Metastasis Cases

In a comparative plasma study of melanoma and non-melanoma patients, the normal plasma level of 6H5MI2C was established as <1.04 ng/mL, while normal 5-S-CD was <2.22 ng/mL. The group with normal 6H5MI2C plasma levels did not have any metastasis, whereas normal 5-S-CD levels were observed in non-melanoma patients as well as melanoma patients both with and without metastasis. All melanoma patients with positive metastases exhibited a high plasma 6H5MI2C level exceeding 1.75 ng/mL. Furthermore, a high plasma 6H5MI2C level was observed in all melanoma patients with tumor thickness >3.0 mm regardless of metastasis status, while in thinner melanoma patients it was seen only in the metastasis-positive group [1]. The study concluded that plasma 6H5MI2C level is more sensitive and reliable than 5-S-CD for detecting occult melanoma metastasis [1].

Plasma biomarker Melanoma prognosis Occult metastasis detection

6H5MI2C Urinary Excretion Is Strictly Melanocyte-Dependent, Unlike 5-S-CD Which Is Detectable in Albino Systems

A comparative study of urinary melanin metabolite excretion in black (C57BL) and albino (NMRI) mice demonstrated that 6H5MI2C was present at 21.0 ng/mL in the urine of pigmented black mice but was completely undetectable in albino mouse urine. In contrast, the pheomelanin marker 5-S-CD was measurable in both pigmented (31.7 ng/mL) and albino (16.1 ng/mL) mice [1]. This demonstrates that 6H5MI2C urinary excretion is strictly dependent on functional melanogenesis, whereas 5-S-CD has melanocyte-independent sources that contribute to its baseline signal in non-pigmented systems. The compound's absence in albino urine also confirms it is an authentic eumelanin-derived metabolite rather than a dietary or non-specific metabolic product.

Melanocyte-specific marker Urinary biomarker Pigmentation model

Chromatographic Separation of 6H5MI2C from Its Isomer 5H6MI2C Is Well-Characterized, Enabling Identity Verification for Procurement

The two isomeric urinary melanogens, 5-hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C) and 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C), have been successfully separated by gas chromatography with selected-ion monitoring mass spectrometry (GC-SIM-MS). After chemical synthesis of the 6H5MI2C isomer and establishment of the mass spectrum of its trimethylsilylated derivative, distinct retention times were determined for both isomers, enabling unambiguous identification in complex biological matrices [1]. This analytical resolution is critical because the two isomers co-exist in melanoma urine and cannot be distinguished by molecular weight or formula alone. The validated GC-MS method provides a concrete, reproducible identity verification protocol for procured material.

Isomer separation GC-MS Quality control Reference standard

Established Normal Reference Ranges in Human Urine Enable Quantitative Threshold-Based Clinical Research

Normal human urinary reference ranges for 6H5MI2C have been established in two independent studies. Hansson (1984) reported a mean urinary concentration of 38 μmol/mol creatinine (range 6-76 μmol/mol creatinine) in normal subjects using HPLC with fluorometric detection [1]. Kågedal et al. (1992), in a larger cohort of 31 men and 40 women, reported mean (SD) excretion values of 23 (10.3) μmol/mol creatinine for men and 24 (8.1) μmol/mol creatinine for women, with the corresponding 5-S-CD values being 32 (12.5) μmol/mol creatinine in women [2]. These well-characterized normal ranges provide a quantitative baseline against which elevated levels in melanoma patients can be referenced, an essential prerequisite for any biomarker intended for clinical translation.

Reference range Urinary biomarker Clinical chemistry

Highest-Confidence Application Scenarios for 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic Acid Based on Quantitative Evidence


Multiplex Melanoma Biomarker Panel Requiring Metastasis-Specific Eumelanin Signal

In clinical mass spectrometry laboratories developing or validating multi-marker panels for melanoma staging, 6H5MI2C provides the eumelanin-specific metastatic signal that neither 5-S-CD nor LD delivers. As demonstrated by Umemura et al. (2024), 6H5MI2C was the only marker among three tested that significantly differentiated metastatic (stages III-IV) from non-metastatic (stages 0-II) melanoma [1]. Simultaneously, Takiwaki et al. (2024) showed that the 6H5MI2C isomer, but not 5H6MI2C, achieves this discrimination by LC-MS/MS [2]. Procurement of high-purity 6H5MI2C (>97% as offered by major suppliers, with NMR/HPLC verification) as a calibrator and quality control material is essential for these multiplex assays. The established normal plasma threshold (<1.04 ng/mL) and metastatic threshold (>1.75 ng/mL) from Hara et al. (1994) provide actionable clinical decision cut-points [3].

Pigmentation Genetics and Melanocyte Ablation Studies in Rodent Models

For researchers using genetically engineered mouse models to study melanocyte biology, 6H5MI2C offers a uniquely melanocyte-dependent urinary readout. Ekelund et al. (1985) established that 6H5MI2C is completely absent from albino mouse urine while present at 21.0 ng/mL in pigmented mouse urine, in contrast to 5-S-CD which shows only a ~2-fold reduction in albino animals (31.7 vs 16.1 ng/mL) [4]. This absolute dependence on functional melanogenesis makes 6H5MI2C the preferred analyte for experiments where detecting residual or ectopic melanocyte activity is critical, such as in melanocyte ablation-reconstitution studies or assessment of tyrosinase gene therapy efficacy. Procurement of authentic 6H5MI2C reference material is required for quantitative LC-MS/MS or HPLC-fluorometric measurement in rodent urine matrices.

Synthesis of Eumelanin-Derived Chemical Probes and Antibody Conjugates

6H5MI2C serves as a synthetic precursor for generating melanin-pathway-specific immunological reagents. The compound has been synthesized and coupled to carrier proteins (bovine serum albumin, hemocyanin, polylysine) via carbodiimide/succinimide chemistry for the preparation of monoclonal mouse antibodies against eumelanin-related compounds [5]. Its synthetic accessibility via debenzylation of commercially available O-benzyl derivatives or via diazomethane methylation of DHICA followed by alkaline hydrolysis is well-documented [6], enabling production of milligram-to-subgram quantities. The defined substitution pattern (6-OH, 5-OCH₃) differentiates it from its isomer 5H6MI2C for generating regiospecific antibodies, and the carboxylic acid handle at the 2-position provides a convenient conjugation site. Procurement of high-purity 6H5MI2C is essential for reproducible hapten synthesis.

Reference Standard for Isomer-Specific LC-MS/MS Method Development and Inter-Laboratory Harmonization

The documented chromatographic separability of 6H5MI2C from 5H6MI2C by GC-SIM-MS (Duthel et al., 1991) [7] and by LC-MS/MS (Takiwaki et al., 2024) [2] establishes the analytical foundation for using 6H5MI2C as a certified reference standard in method validation. Because the two isomers co-occur in biological samples and cannot be resolved by low-resolution techniques, procurement of isomerically pure 6H5MI2C is mandatory for establishing calibration curves, determining limits of quantification, and enabling inter-laboratory harmonization of serum/urinary 6H5MI2C measurements. The existence of independent normal reference ranges (Hansson 1984; Kågedal 1992) [REFS-8, REFS-9] further supports its use as a commutable reference material in external quality assessment schemes for melanoma biomarker laboratories.

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